ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Lead optimization often fails due to poor lipophilicity or rapid metabolism of methoxy-substituted building blocks. This -OCF3 oxamate scaffold solves this: • LogD increase of 0.7-1.4 units vs. -OMe analogs for membrane permeability tuning. • Well-defined probe for in vitro ADME assessment of -OCF3 metabolic stability. • Solid building block for amide coupling and ester hydrolysis.

Molecular Formula C11H10F3NO4
Molecular Weight 277.199
CAS No. 338405-23-5
Cat. No. B2442829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate
CAS338405-23-5
Molecular FormulaC11H10F3NO4
Molecular Weight277.199
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C11H10F3NO4/c1-2-18-10(17)9(16)15-7-3-5-8(6-4-7)19-11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
InChIKeyMQMQSOXPQRQHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl {[4-(Trifluoromethoxy)phenyl]carbamoyl}formate: Key Properties for Research Sourcing


Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (CAS 338405-23-5) is a synthetic organic compound with the molecular formula C11H10F3NO4 and a molecular weight of 277.2 g/mol . It is a carbamate ester derivative incorporating a trifluoromethoxy phenyl group . This compound is available from commercial sources as a solid with a typical purity of 90% and is utilized as a versatile small molecule scaffold in research applications .

Medicinal chemistry scaffold with para-trifluoromethoxy motif
Defined purity specification simplifies procurement
Solid format supports straightforward handling and weighing

Why Generic Substitution Fails: Ethyl {[4-(Trifluoromethoxy)phenyl]carbamoyl}formate


Generic substitution of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate with seemingly similar oxamate esters is not straightforward. The distinct electronic and lipophilic properties conferred by the para-trifluoromethoxy (-OCF3) group, compared to alternatives like methoxy (-OCH3) or chloro (-Cl) substituents, lead to significant differences in physicochemical behavior that directly impact molecular interactions and experimental outcomes [1]. These differences necessitate careful consideration of the specific substituent for applications where lipophilicity and metabolic stability are critical parameters, as detailed in the quantitative evidence below.

Substituent mismatch -OCF3 vs -OCH3 or -Cl substitution may alter lipophilicity and permeability outcomes
Metabolic profile divergence -OCF3 compounds may show different microsomal stability than -CF3 analogs, shifting ADME interpretation
Purity specification gap Analogs without publicly specified purity may introduce unknown impurities, affecting reproducibility

Differentiating Ethyl {[4-(Trifluoromethoxy)phenyl]carbamoyl}formate: Quantitative Evidence


Enhanced Lipophilicity of the -OCF3 Group

The para-trifluoromethoxy (-OCF3) substituent in ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate significantly enhances lipophilicity compared to its methoxy (-OCH3) analog. This is a crucial differentiator for applications where membrane permeability or hydrophobic interactions are key. The -OCF3 group has been shown to increase lipophilicity by 0.7–1.4 LogD units relative to the -OCH3 substituent in a series of aliphatic derivatives [1].

Lipophilicity (LogD)
Class-level
Increase of 0.7–1.4 LogD units relative to -OCH3 analog
May support permeability SAR studies
Inferred from aliphatic derivative class
Medicinal Chemistry Drug Discovery Physicochemical Properties

Metabolic Stability of the -OCF3 Group

The trifluoromethoxy (-OCF3) group imparts a distinct metabolic stability profile compared to both methoxy (-OCH3) and trifluoromethyl (-CF3) analogs. In a study of aliphatic derivatives, compounds bearing the -OCF3 substituent exhibited decreased metabolic stability in microsomal assays relative to their -OCH3 and -CF3 counterparts, with the exception of N-alkoxy(sulfon)amide series [1]. This property makes ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate a valuable tool for probing the metabolic liabilities associated with this functional group.

Metabolic Stability
Class-level
Decreased microsomal stability vs -OCH3 and -CF3 analogs
Supports metabolic liability profiling
In vitro microsomal assay context
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Commercial Purity Specification for Reproducibility

Commercial availability with a defined purity specification is a practical differentiator for procurement. Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is offered by reputable vendors with a certified purity of 90% . This contrasts with some closely related analogs like ethyl 2-oxo-2-[(4-chlorophenyl)amino]acetate (CAS 5397-14-8), for which commercial purity is not always explicitly specified in searchable public catalogs, often requiring custom synthesis or inquiry .

Commercial Purity
Specification review
90% certified purity (solid)
Reduces uncertainty in assay concentration calculations
Vendor specification; verify lot COA
Chemical Synthesis Quality Control Analytical Chemistry

Optimal Research Applications for Ethyl {[4-(Trifluoromethoxy)phenyl]carbamoyl}formate


Medicinal Chemistry SAR: Lipophilicity and Permeability

Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is ideally suited for structure-activity relationship (SAR) investigations focused on modulating lipophilicity. Its -OCF3 group confers a distinct increase in LogD (0.7–1.4 units) compared to methoxy analogs [1], making it a valuable comparator in series exploring how this parameter affects membrane permeability, oral absorption, or target engagement.

In Vitro Metabolism Benchmark for -OCF3 Scaffolds

The compound serves as a well-defined chemical probe for assessing the metabolic fate of -OCF3 moieties. Its known propensity for decreased microsomal stability relative to -OCH3 and -CF3 analogs [1] makes it a useful tool for establishing baseline clearance rates and for validating in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays when developing new fluorinated molecules.

Chemical Synthesis Building Block

Due to its solid physical form and defined purity of 90% , this compound is a reliable building block for synthesizing more complex molecules. It can be employed in amide bond formation, ester hydrolysis, or other standard transformations to introduce the 4-(trifluoromethoxy)phenyl motif into larger architectures, facilitating the rapid exploration of chemical space around this pharmacologically relevant group.

Application
Selection Property
Validation Focus
Lipophilicity SAR studies
-OCF3 substituent lipophilicity context
LogD and permeability model review
In vitro metabolic stability screening
-OCF3 metabolic liability context
Microsomal clearance assay benchmarks
Chemical synthesis research
Defined purity and solid form
Reproducibility and yield assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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